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molecular formula C11H6O3 B192213 Psoralen CAS No. 66-97-7

Psoralen

Cat. No. B192213
M. Wt: 186.16 g/mol
InChI Key: ZCCUUQDIBDJBTK-UHFFFAOYSA-N
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Patent
US05356929

Procedure details

A solution was prepared of 1.86 g (0.010 moles) of psoralen (7H-furo[3,2-g][1]benzopyran-7-one) in 200 ml of 95% ethanol, heated to reflux and treated by the addition of 5.0 ml of cyclohexene and a slurry of 5.0 g of 10% palladium on carbon in 30 ml of 95% ethanol. After 30 minutes of reflux with magnetic stirring the medium was filtered, evaporated in vacuo and the residue was recrystallized from 95% ethanol to give 1.36 g (72% yield) of tiny white needles, mp 198°-200° C.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:5]2=[CH:6][C:7]3[CH:14]=[CH:13][C:11](=[O:12])[O:10][C:8]=3[CH:9]=[C:4]2[O:3][CH:2]=1.C1CCCCC=1>C(O)C.[Pd]>[CH2:1]1[C:5]2[CH:6]=[C:7]3[C:8](=[CH:9][C:4]=2[O:3][CH2:2]1)[O:10][C:11](=[O:12])[CH:13]=[CH:14]3

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
C1=COC=2C1=CC3=C(C2)OC(=O)C=C3
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring the medium
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 30 minutes of reflux
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
C1COC2=C1C=C3C=CC(=O)OC3=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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